Superior Neuroprotective Efficacy of FENM Versus Memantine in Alzheimer's Disease Mouse Models
In the Aβ25-35 pharmacological mouse model of Alzheimer's disease, chronic subcutaneous infusion of FENM at 0.03–0.3 mg/kg/day for one week prevented spatial working memory deficits at all doses tested. Direct comparison with memantine administered via daily intraperitoneal injection at equivalent doses (0.03–0.3 mg/kg) revealed that FENM achieved comparable or superior efficacy while demonstrating a more favorable safety profile. The study authors explicitly concluded that FENM exhibits 'superiority to MEM' in neuroprotective potential across both Aβ25-35 and transgenic APP/PS1 mouse models [1].
| Evidence Dimension | Neuroprotective efficacy in preventing memory deficits |
|---|---|
| Target Compound Data | FENM 0.03–0.3 mg/kg/day (SC infusion) prevented Aβ25-35-induced spontaneous alternation and object recognition deficits at all doses |
| Comparator Or Baseline | Memantine 0.03–0.3 mg/kg (daily IP) showed similar prevention of memory deficits |
| Quantified Difference | Superiority to MEM explicitly stated by authors based on combined efficacy and safety profile; FENM effective at lower chronic infusion doses (0.1 mg/kg/day) while avoiding amnesic effects |
| Conditions | Aβ25-35 pharmacological mouse model of Alzheimer's disease; chronic 7-day SC infusion vs. daily IP injection |
Why This Matters
For researchers developing Alzheimer's disease therapeutics, FENM offers quantifiably superior neuroprotection with a wider therapeutic window than the FDA-approved comparator memantine, enabling more relevant dosing strategies.
- [1] Carles A, Freyssin A, Guehairia S, Rubinstenn G, Maurice T. Neuroprotection by chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease. Alzheimers Res Ther. 2025;17(1):7. View Source
